
3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives with potential biological applications, which can provide insight into the general class of compounds to which the compound belongs. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and their potential biological applications, including anticancer properties .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various starting materials and methods. For instance, one paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another paper describes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which is a solvent-free method providing a more environmentally friendly and efficient approach . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents to enhance biological activity. The papers do not provide specific details on the molecular structure of this compound, but they do confirm the structures of synthesized compounds using techniques such as IR, NMR, mass spectral study, and elemental analysis . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives can vary widely depending on the desired substituents and the pharmacophore being targeted. The papers provided do not detail the specific reactions for the compound but do mention the synthesis of related compounds, which typically involve the formation of amide bonds and the introduction of various functional groups to the benzamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not discuss the specific properties of this compound, they do mention the evaluation of synthesized compounds for biological activities, such as inhibitory potential against enzymes and anticancer activity . These activities suggest that the physical and chemical properties of these compounds are conducive to biological interactions. Additionally, computational studies, such as ADMET predictions, can provide insights into the drug-like behavior and potential oral bioavailability of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel heterocyclic compounds derived from benzamides demonstrate a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This highlights the potential of benzamide derivatives in the development of new therapeutic agents.
Antimicrobial Evaluation
Benzothiazole derivatives, including those incorporating benzamide groups, have been evaluated for their antimicrobial properties. A study involving the synthesis and characterization of such compounds revealed promising antimicrobial activity, underscoring the utility of benzamide derivatives in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their application in corrosion inhibition, protecting metals against corrosive environments. The effectiveness of these compounds as corrosion inhibitors for carbon steel in acidic solutions demonstrates their potential industrial applications, particularly in extending the life of metal infrastructure (Hu et al., 2016).
Antioxidant Activities
The exploration of benzamide derivatives from endophytic Streptomyces has led to the discovery of compounds with significant antimicrobial and antioxidant activities. Such findings indicate the potential of benzamide derivatives in contributing to the development of new antioxidants and antimicrobials, further highlighting their versatility in scientific research (Yang et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as benzamides and thiazole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, and antimicrobial activities .
Pharmacokinetics
Similar compounds have been synthesized and characterized, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to exhibit antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Similar compounds have been found to exhibit varying degrees of activity under different conditions .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-15-8-13(9-16(11-15)28-2)20(26)24-21-22-14(12-30-21)10-19(25)23-17-6-4-5-7-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDPORVIMIBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

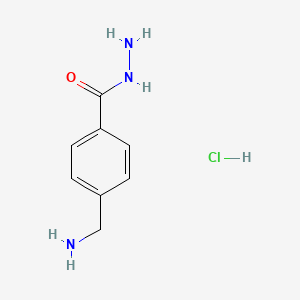
![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)
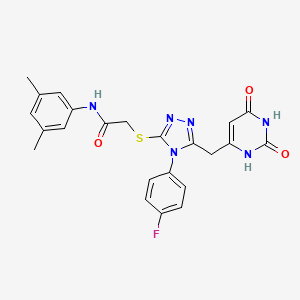

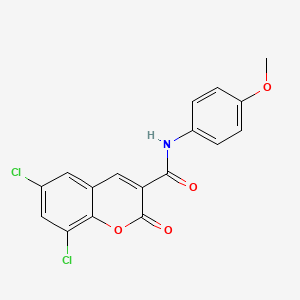
![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)
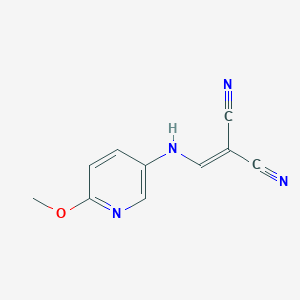
![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)
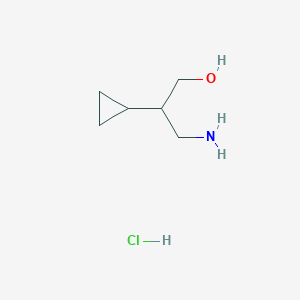
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)
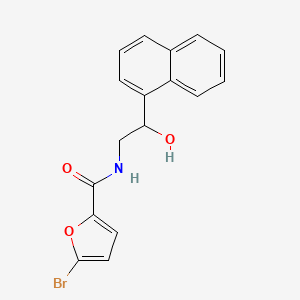
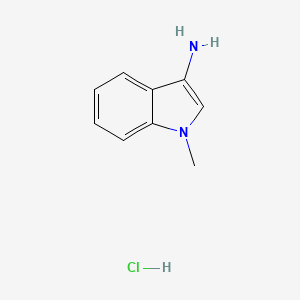
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)